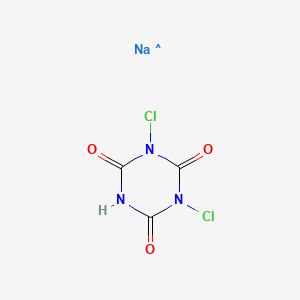

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt

Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt, also known as sodium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine. This compound is known for its effectiveness in sterilizing drinking water, swimming pools, and various surfaces, making it a valuable tool in public health and sanitation .

Properties

Molecular Formula |

C3HCl2N3NaO3 |

|---|---|

Molecular Weight |

220.95 g/mol |

InChI |

InChI=1S/C3HCl2N3O3.Na/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10); |

InChI Key |

UNWRHVZXVVTASG-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is synthesized by chlorinating cyanuric acid. The reaction involves the following steps:

- Cyanuric acid is treated with chlorine gas.

- The reaction produces sodium dichlorocyanuric acid and hydrochloric acid as by-products.

Industrial Production Methods: In industrial settings, the production of sodium dichlorocyanuric acid involves the pyrolysis of urea to produce crude cyanuric acid, which is then purified by digestion with acids such as hydrochloric, nitric, or sulfuric acid. The purified cyanuric acid is then chlorinated to produce sodium dichlorocyanuric acid .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, reacting with water to form chlorine gas.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal salts.

Common Reagents and Conditions:

Oxidation: Reacts with water to release chlorine gas.

Substitution: Reacts with dilute solutions of copper (II) sulfate to produce sodium copper dichlorocyanurate.

Major Products Formed:

Oxidation: Chlorine gas.

Substitution: Sodium copper dichlorocyanurate.

Scientific Research Applications

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for N-monochlorination and dehydrochlorination of amino esters.

Biology: Employed in the synthesis of antimicrobial polyurethane additives to control biofilm.

Medicine: Utilized as an emergency disinfectant in drinking water.

Industry: Widely used as a cleansing agent and in water purification.

Mechanism of Action

The mechanism of action of sodium dichlorocyanuric acid involves its role as an oxidizing agent. When dissolved in water, it releases chlorine gas, which acts as a disinfectant by oxidizing and destroying the cell walls of microorganisms. This process effectively kills bacteria, viruses, and other pathogens, making it a powerful disinfectant .

Comparison with Similar Compounds

- Potassium dichlorocyanurate

- Calcium dichlorocyanurate

- Lithium dichlorocyanurate

- Barium dichlorocyanurate

Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is unique due to its high solubility in water and its effectiveness as a slow-release source of chlorine. Compared to other similar compounds, it provides a relatively constant rate of chlorine release, making it more efficient for long-term disinfection purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.